Ethyl 4,6-dibromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
Ethyl 4,6-dibromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate is a synthetic organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of bromine, methoxy, and carboxylate functional groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,6-dibromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, including electrophilic aromatic substitution and esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,6-dibromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction can lead to the formation of alcohols.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of various substituted benzofurans.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Hydrolysis: Formation of carboxylic acids.
Scientific Research Applications
Ethyl 4,6-dibromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4,6-dibromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and methoxy group play a crucial role in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The exact mechanism may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4,6-dibromo-5-methoxy-2-methylbenzofuran: Lacks the carboxylate group.
Ethyl 4,6-dibromo-5-methoxybenzofuran-3-carboxylate: Lacks the methyl group.
Ethyl 4,6-dibromo-2-methylbenzofuran-3-carboxylate: Lacks the methoxy group.
Uniqueness
Ethyl 4,6-dibromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate is unique due to the combination of bromine, methoxy, and carboxylate functional groups, which provide a distinct reactivity profile and potential for diverse applications in research and industry.
Properties
CAS No. |
7287-54-9 |
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Molecular Formula |
C13H12Br2O4 |
Molecular Weight |
392.04 g/mol |
IUPAC Name |
ethyl 4,6-dibromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C13H12Br2O4/c1-4-18-13(16)9-6(2)19-8-5-7(14)12(17-3)11(15)10(8)9/h5H,4H2,1-3H3 |
InChI Key |
LZOOZURLYLVSAD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C(=C21)Br)OC)Br)C |
Origin of Product |
United States |
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